

Dactolisib solubility stability storage conditions

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Compound Focus: Dactolisib

CAS No.: 915019-65-7

Cat. No.: S548367

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Chemical Properties & Storage

The table below summarizes the core physical and chemical properties of **Dactolisib** for your reference.

Property	Details
IUPAC Name	2-methyl-2-{4-[3-methyl-2-oxo-8-(3-quinolinyl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile [1] [2]
Molecular Formula	C ₃₀ H ₂₃ N ₅ O [2]
Molecular Weight	469.5 g/mol [2]
CAS Number	915019-65-7 [1] [2]
Purity	≥98% (from commercial supplier) [3]
Physical Form	Solid [1]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature. [1]

Stability & Handling Considerations

While specific stability studies in solution were not found in the search results, the following points should guide your handling procedures:

- **Stability-linked Storage:** The recommended storage conditions (dark, inert atmosphere) suggest that **Dactolisib** may be sensitive to **light and oxygen** [1]. For preparing stock solutions, using degassed solvents might enhance stability.
- **Solvent Selection:** In published *in vitro* and *in vivo* studies, **Dactolisib** is consistently dissolved in **DMSO** for cell-based assays [4] [5]. For animal studies, it is often administered orally after formulation in a vehicle such as **PEG (Polyethylene glycol)** [3].
- **In-Solution Stability:** The stability of **Dactolisib** can be formulation-dependent. One study developed folate-conjugates of **Dactolisib** and found them to be **stable in serum and culture medium**, with the active drug being released in the presence of the reducing agent glutathione [6]. This indicates that the stability of your **Dactolisib** solution could be influenced by the specific buffer or medium you are using.

Key Experimental Protocols

Here are methodologies for core experiments, as cited in the literature.

In Vitro Cell Proliferation/GI₅₀ Assay

This protocol is used to determine the potency of **Dactolisib** in inhibiting cancer cell growth [4].

- **Seed Cells:** Plate cells (e.g., PC3 prostate cancer cells) at a density of 5,000 cells per well in a 96-well microtiter plate.
- **Allow Attachment:** Incubate plates at 37°C in 5% CO₂ for 24 hours.
- **Apply Treatment:** Replace the culture medium with a treatment medium containing **Dactolisib** at a range of concentrations (e.g., from 0.125 µM to 4 µM).
- **Incubate:** Incubate the plates for 72 hours under the same conditions.
- **Assay Viability:** Add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation. Dissolve the crystals and measure the absorbance at 540 nm. The GI₅₀ (the concentration that causes 50% growth inhibition) for **Dactolisib** in PC3 cells has been reported as **1.0 µM** [4].

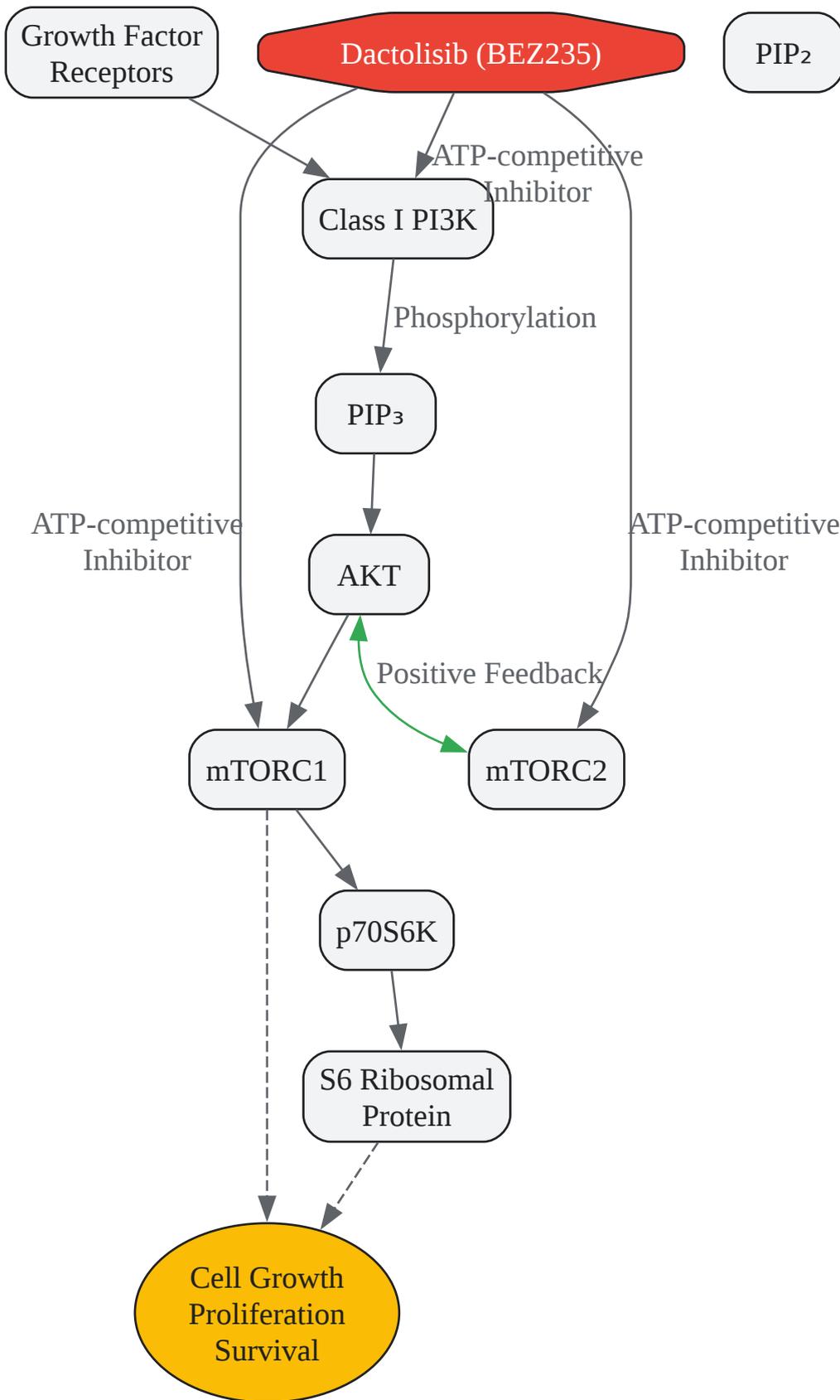
Analysis of Pathway Inhibition via Western Blot

This protocol confirms the on-target effect of **Dactolisib** by analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway [3].

- **Treat Cells:** Treat cells (e.g., PC3M prostate cancer cells) with **Dactolisib** (e.g., 10-50 nM) for a specified period (e.g., 24 hours).
- **Lyse Cells:** Harvest and lyse the cells to extract total protein.
- **Separate Proteins:** Separate the proteins by SDS-PAGE gel electrophoresis.
- **Transfer Proteins:** Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** Probe the membrane with specific primary antibodies against phosphorylated (active) forms of proteins such as:
 - **p-AKT (Ser473):** A key target of mTORC2; expect significant reduction.
 - **p-S6 (Ser235/236):** A key target of mTORC1/S6K; expect significant reduction.
 - **p-4E-BP1:** Another key downstream target of mTORC1.
- **Detect Signal:** Use appropriate secondary antibodies and a detection system to visualize the levels of phosphorylation. A successful inhibition will show a dose-dependent decrease in the bands for these phospho-proteins.

Dactolisib's Mechanism of Action

The following diagram illustrates the primary signaling pathway targeted by **Dactolisib**, which underlies its biological effects in your experiments.



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Frequently Asked Questions

Q1: What is the typical dosage of Dactolisib used in *in vivo* mouse studies? A: Pharmacokinetic studies in tumor-bearing nude mice have used oral doses of **25 mg/kg twice daily** or **45 mg/kg once daily** to achieve significant antitumor efficacy [3]. These regimens were designed to maintain effective drug concentrations in plasma and tumor tissue.

Q2: Does Dactolisib induce autophagy or apoptosis? A: **Dactolisib** can induce both processes, and the outcome may be cell-type and context-dependent.

- **Autophagy:** It has been shown to induce autophagy in human primary macrophages and multiple myeloma cell lines [7].
- **Apoptosis:** In prostate cancer (PC3) cells, a combination of **Dactolisib** with another agent (GANT61) significantly increased levels of active caspase-3, indicating induction of apoptosis [4]. In primary human pituitary adenoma cells, treatment increased caspase-3/7 activity [3].

Q3: What are the common side effects or signs of toxicity observed with Dactolisib? A: In clinical trials, the most common side effects reported included **nausea, fatigue, vomiting, hyperglycemia, and hypokalemia** (low potassium levels) [7]. A phase Ib trial combining **Dactolisib** with everolimus also noted diarrhea, mucositis, and elevated liver enzymes [8].

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